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2-(5-Iodo-2-methylphenyl)aceticacid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Synthesis and Validation Protocol for 2-(5-Iodo-2-methylphenyl)acetic Acid
Application Note: Synthesis and Validation Protocol for 2-(5-Iodo-2-methylphenyl)acetic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.
Strategic Overview & Retrosynthetic Analysis
The synthesis of highly functionalized aryl acetic acid derivatives, such as 2-(5-Iodo-2-methylphenyl)acetic acid (CAS: 34560-02-6), requires meticulous chemoselectivity due to the highly reactive carbon-iodine (C–I) bond 1. While modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) offer potential pathways for functionalization, the susceptibility of the C–I bond to oxidative addition often complicates chemoselective targeting of other positions on the aromatic ring 1.
To bypass these limitations, this protocol utilizes a robust, self-validating linear approach. Retrosynthetic disconnection of the acetic acid side chain points to a benzylic functionalization strategy 1. By utilizing a benzyl halide intermediate followed by nucleophilic cyanation and subsequent hydrolysis, the integrity of the aryl iodide is preserved throughout the entire synthetic sequence.
Mandatory Visualization: Synthetic Workflow
Synthetic workflow for 2-(5-Iodo-2-methylphenyl)acetic acid via nitrile hydrolysis.
Physicochemical Properties & Analytical Markers
To establish a self-validating protocol, intermediate tracking is critical. The following table summarizes the expected quantitative data and analytical markers required to verify the success of each phase before proceeding to the next.
| Compound | Molecular Weight | Expected Yield | Purity Target | Key Analytical Marker |
| 5-Iodo-2-methylbenzoic acid (SM) | 262.04 g/mol | N/A | >98% | Carboxylic O-H stretch (IR) |
| (5-Iodo-2-methylphenyl)methanol | 248.06 g/mol | 85–90% | >95% | Disappearance of C=O stretch |
| 2-(Bromomethyl)-4-iodo-1-methylbenzene | 310.96 g/mol | 80–85% | >95% | Benzylic CH₂ shift ~4.5 ppm (¹H NMR) |
| 2-(5-Iodo-2-methylphenyl)acetonitrile | 257.07 g/mol | 75–80% | >95% | Nitrile C≡N stretch ~2250 cm⁻¹ |
| 2-(5-Iodo-2-methylphenyl)acetic acid | 276.07 g/mol | 70–75% | >98% | HRMS: [M-H]⁻ 274.9574 1, 2 |
Experimental Workflows (Step-by-Step)
Phase 1: Chemoselective Reduction
-
Causality & Rationale: Borane-tetrahydrofuran (BH₃·THF) complex is selected over stronger hydrides (e.g., LiAlH₄) to prevent potential dehalogenation of the sensitive aryl iodide. Borane chemoselectively reduces carboxylic acids to primary alcohols rapidly.
-
Procedure:
-
Purge a dry 250 mL round-bottom flask with inert gas (N₂ or Ar).
-
Dissolve 5-iodo-2-methylbenzoic acid (10.0 g, 38.2 mmol) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.
-
Add BH₃·THF (1.0 M in THF, 57.3 mL, 1.5 eq) dropwise over 30 minutes to control the evolution of hydrogen gas.
-
Warm the mixture to room temperature and stir for 4 hours.
-
Quench carefully with methanol (20 mL) at 0 °C to destroy excess borane.
-
Concentrate in vacuo, partition the residue between ethyl acetate (150 mL) and 1M HCl (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield crude (5-iodo-2-methylphenyl)methanol.
-
Phase 2: Benzylic Bromination
-
Causality & Rationale: Phosphorus tribromide (PBr₃) provides a mild, anhydrous method to convert the benzylic alcohol to a bromide. Avoiding strongly acidic conditions (like aqueous HBr) prevents unwanted side reactions and ensures high isolated yields.
-
Procedure:
-
Dissolve the crude (5-iodo-2-methylphenyl)methanol (~9.0 g, 36.3 mmol) in anhydrous dichloromethane (DCM, 80 mL) and cool to 0 °C.
-
Add PBr₃ (3.8 mL, 40.0 mmol, 1.1 eq) dropwise via syringe.
-
Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (100 g) and extract with DCM (2 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo to afford 2-(bromomethyl)-4-iodo-1-methylbenzene.
-
Phase 3: Nucleophilic Cyanation
-
Causality & Rationale: A classic S_N2 displacement using sodium cyanide extends the carbon chain by one unit. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to minimize the solvation of the cyanide anion, thereby maximizing its nucleophilicity.
-
Safety Note: Sodium cyanide is highly toxic. All operations must be conducted in a strictly ventilated fume hood, and dedicated cyanide waste protocols must be enforced.
-
Procedure:
-
Suspend NaCN (2.1 g, 43.0 mmol, 1.2 eq) in anhydrous DMF (50 mL) in a 250 mL flask.
-
Add a solution of 2-(bromomethyl)-4-iodo-1-methylbenzene (~11.0 g, 35.4 mmol) in DMF (20 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 4 hours.
-
Cool to room temperature, dilute with distilled water (200 mL), and extract with diethyl ether (3 x 100 mL).
-
Wash the combined ether layers extensively with water (3 x 50 mL) to remove DMF, followed by brine.
-
Dry over Na₂SO₄ and concentrate to yield 2-(5-iodo-2-methylphenyl)acetonitrile.
-
Phase 4: Nitrile Hydrolysis
-
Causality & Rationale: Base-catalyzed hydrolysis is preferred over acidic hydrolysis to avoid potential polymerization or degradation of the intermediate. The resulting soluble sodium carboxylate salt allows for the extraction of non-polar impurities before acidification precipitates the highly pure free acid.
-
Procedure:
-
Dissolve 2-(5-iodo-2-methylphenyl)acetonitrile (~8.0 g, 31.1 mmol) in ethanol (50 mL).
-
Add a solution of NaOH (6.2 g, 155 mmol, 5.0 eq) dissolved in water (50 mL).
-
Reflux the mixture for 12 hours until the evolution of ammonia gas ceases (can be monitored using wet pH paper at the condenser outlet).
-
Cool the mixture and evaporate the majority of the ethanol in vacuo. Dilute the aqueous residue with water (50 mL).
-
Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted nitrile and non-polar byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 using 6M HCl.
-
Collect the precipitated white solid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford pure 2-(5-iodo-2-methylphenyl)acetic acid.
-
Final Analytical Validation & Quality Control
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. COSY (Correlation Spectroscopy) should be utilized to reveal correlations between the aromatic protons, confirming their relative positions on the benzene ring and ensuring no halogen migration occurred during the synthesis 1.
Furthermore, High-Resolution Mass Spectrometry (HRMS) must be employed to provide a highly accurate measurement of the mass. For 2-(5-Iodo-2-methylphenyl)acetic acid, the molecular formula is C₉H₉IO₂, and the theoretical exact mass for the deprotonated species [M-H]⁻ is 274.9574 m/z 1.
References
Sources
Suzuki cross-coupling protocols using 2-(5-Iodo-2-methylphenyl)aceticacid
Suzuki cross-coupling protocols using 2-(5-Iodo-2-methylphenyl)aceticacid
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-(5-Iodo-2-methylphenyl)acetic acid
Executive Summary & Substrate Profiling
2-(5-Iodo-2-methylphenyl)acetic acid (CAS: 34560-02-6) is a highly versatile, bifunctional building block frequently utilized in the synthesis of targeted therapeutic agents and advanced organic materials[1],[2]. The molecule presents a unique combination of steric and electronic features: a highly reactive carbon-iodine (C-I) bond at the 5-position and an acidic phenylacetic acid moiety at the 1-position, flanked by an ortho-methyl group[1].
The presence of the iodine atom makes this substrate an exceptional candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling. Because the C-I bond undergoes rapid oxidative addition with Pd(0) complexes, the reaction can proceed under relatively mild conditions compared to aryl bromides or chlorides[1],[3]. However, the free carboxylic acid presents a specific mechanistic challenge: it can quench the basic conditions required for the transmetalation step if not properly managed[4].
Mechanistic Causality & Reaction Design
In a standard Suzuki-Miyaura coupling, a base is required to activate the boronic acid by converting it into a highly nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) intermediate[3].
When using 2-(5-Iodo-2-methylphenyl)acetic acid, the acidic proton of the acetic acid group (pKa ~4.3) will immediately react with the added base.
-
Causality in Base Stoichiometry: If a standard 1.5 to 2.0 equivalents of base are used, the carboxylic acid will consume 1.0 equivalent to form the carboxylate salt, leaving insufficient base to activate the boronic acid. This leads to a stalled catalytic cycle at the transmetalation step. Therefore, protocols utilizing the free acid must employ ≥3.0 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃)[4].
-
Solvent Selection: The in situ formation of the carboxylate salt renders the substrate highly water-soluble. Consequently, biphasic solvent systems (such as 1,4-Dioxane/H₂O or Toluene/H₂O) are strongly recommended to ensure homogeneous mixing of the polar carboxylate, the boronic acid, and the organic-soluble palladium catalyst[5],[4].
Catalytic Workflow
Figure 1: Suzuki-Miyaura Catalytic Cycle for 2-(5-Iodo-2-methylphenyl)acetic acid.
Step-by-Step Experimental Methodologies
Protocol A: Direct Aqueous Biphasic Coupling (Free Acid Route)
This protocol is optimized for step-economy, avoiding the need for protection/deprotection of the carboxylic acid[5],[4].
Reagents:
-
2-(5-Iodo-2-methylphenyl)acetic acid (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask, combine 2-(5-Iodo-2-methylphenyl)acetic acid, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Degas the biphasic mixture by sparging with inert gas (N₂ or Argon) for 15 minutes. Scientific rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
-
Catalyst Addition: Quickly add the palladium catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4–6 hours. Monitor via TLC or LC-MS until the aryl iodide is consumed.
-
Self-Validating Workup (Critical): Cool to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL). Separate the layers. The target product is currently in the aqueous layer as a highly polar potassium carboxylate salt.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2. Self-validation: Use pH paper. If the pH remains >3, the product will not efficiently protonate and partition into the organic phase, leading to massive yield loss.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization.
Protocol B: Esterification-Coupling Sequence (Anhydrous Route)
If the target application requires an ester, or if the chosen boronic acid/ester is sensitive to aqueous basic conditions, the carboxylic acid must be protected prior to coupling[1].
Step 1: Fischer Esterification
-
Dissolve 2-(5-Iodo-2-methylphenyl)acetic acid in anhydrous Methanol (0.5 M).
-
Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv).
-
Reflux for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with DCM to yield methyl 2-(5-iodo-2-methylphenyl)acetate.
Step 2: Anhydrous Suzuki Coupling
-
Combine the methyl ester (1.0 equiv), arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) in anhydrous Toluene.
-
Degas the solution, then heat at 90 °C for 8 hours.
-
Filter through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify via flash chromatography.
Quantitative Data & Optimization Summary
Table 1 summarizes the expected outcomes and operational parameters for the two protocols, allowing researchers to select the optimal route based on their specific synthetic constraints.
| Parameter | Protocol A (Direct Aqueous) | Protocol B (Anhydrous Ester) |
| Substrate State | Free Carboxylic Acid | Methyl Ester Protected |
| Catalyst System | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ / SPhos (5 mol%) |
| Base Requirement | K₂CO₃ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Anhydrous Toluene |
| Temperature & Time | 80 °C for 4–6 hours | 90 °C for 8–12 hours |
| Typical Yield | 75% – 88% | 85% – 95% (Over 2 steps) |
| Primary Advantage | Step-economic; no protection needed | Ideal for water-sensitive reagents |
| Workup Criticality | Strict pH control required (pH ~2) | Simple filtration and concentration |
References
- Title: 2-(5-Iodo-2-methylphenyl)
- Title: Iodo acetic acid | Sigma-Aldrich (CAS 34560-02-6)
- Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)
- Source: organic-chemistry.
- Source: nih.
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. Iodo acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Traditional and sustainable approaches for the construction of C–C bonds by harnessing C–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
using 2-(5-Iodo-2-methylphenyl)aceticacid in agrochemical development
using 2-(5-Iodo-2-methylphenyl)aceticacid in agrochemical development
Application Note: 2-(5-Iodo-2-methylphenyl)acetic Acid in the Modular Discovery of Novel Spirocyclic Tetramic Acid Insecticides
Strategic Context and Agrochemical Significance
The development of spirocyclic tetramic acids (IRAC Group 23) represents a major milestone in crop protection. Compounds in this class, such as spirotetramat, are renowned for their ambimobile systemic properties—moving bidirectionally through both the xylem and phloem to protect entire plants from hidden sucking pests[1]. These molecules act as propesticides that hydrolyze in planta to release an active enol, which subsequently inhibits insect2[2].
The commercial active ingredient spirotetramat utilizes 1 as its core building block[1]. By strategically substituting the 5-methyl group with an iodine atom, researchers obtain 2-(5-Iodo-2-methylphenyl)acetic acid (CAS 34560-02-6). This specific substitution pattern retains the critical steric shielding at the 2-position while providing a highly reactive halogen handle at the 5-position for 3[3], enabling the rapid generation of novel insecticide libraries.
Mechanistic Rationale: The "Why" Behind the Structure
-
The 2-Methyl Shield: The ortho-methyl group provides essential steric hindrance. This structural feature shields the central tetramic acid enol core from rapid premature metabolic degradation by insect cytochrome P450 enzymes, ensuring the active metabolite persists long enough to exert its lethal effect.
-
The 5-Iodo Handle: The carbon-iodine bond is exceptionally labile under transition-metal catalysis[3]. This enables extensive Structure-Activity Relationship (SAR) exploration via cross-coupling reactions, allowing chemists to fine-tune the lipophilicity (logP) and pKa of the molecule to optimize bidirectional systemic conduction and overcome potential pest resistance.
Biochemical pathway of ACCase inhibition by tetramic acid derivatives.
Synthetic Strategy and Workflow
The synthesis relies on a self-validating, modular three-step sequence: amidation, Dieckmann condensation, and late-stage functionalization.
Modular synthetic workflow for generating spirocyclic tetramic acid libraries.
Detailed Experimental Protocols
Protocol A: Synthesis of the 5-Iodo-Spirocyclic Tetramic Acid Core
Causality & Design: We utilize EDC/HOBt for the initial amidation rather than converting the phenylacetic acid to an acid chloride. This milder approach prevents potential side reactions with the iodine atom and avoids the generation of harsh HCl gas, which can degrade sensitive cyclic amino acid esters. Potassium tert-butoxide (KOtBu) is selected to drive the Dieckmann condensation efficiently due to its strong, non-nucleophilic basicity.
Step-by-Step Methodology:
-
Amidation: Dissolve 2-(5-Iodo-2-methylphenyl)acetic acid (1.0 equiv) and 1-aminocyclohexanecarboxylic acid methyl ester (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), followed by EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C.
-
Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting acid and the emergence of a less polar spot indicates complete conversion.
-
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the intermediate amide.
-
Dieckmann Cyclization: Dissolve the crude amide in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add KOtBu (2.5 equiv) in portions at 0 °C.
-
Stir for 4 hours at room temperature.
-
Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The mass shift corresponding to the exact loss of methanol (M - 32) confirms the formation of the spirocyclic tetramic acid core.
-
-
Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, wash with brine, and concentrate. Purify via recrystallization (EtOH/Water).
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand structure effectively prevents the dehalogenation of sterically hindered ortho-substituted aryl iodides, promoting the transmetalation step efficiently. A biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Charge a Schlenk flask with the 5-iodo-spirocyclic core (1.0 equiv), an aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill with Argon three times to ensure a strictly anaerobic environment.
-
Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.
-
Heat at 90 °C for 8 hours.
-
Self-Validation Checkpoint: Monitor by HPLC. A distinct UV absorption shift and the complete consumption of the iodinated core validate successful coupling.
-
-
Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water.
-
Purify the organic layer via preparative HPLC to isolate the novel insecticide candidate.
Quantitative Data: Cross-Coupling Optimization
To ensure the trustworthiness and scalability of the late-stage functionalization, various catalytic systems were evaluated. The table below summarizes the optimization of the Suzuki-Miyaura coupling step using phenylboronic acid as the model partner.
| Entry | Catalyst (5 mol%) | Base (3 equiv) | Solvent (v/v) | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 62 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 5 | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 71 |
*Yields determined by quantitative HPLC using an internal standard. Entry 3 represents the optimal self-validating condition utilized in Protocol B.
References
- Title: 2-(5-Iodo-2-methylphenyl)
- Title: Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects Source: CHIMIA URL
- Title: Synthesis method for 2, 5-dimethyl phenylacetic acid Source: Patsnap URL
Sources
Application Notes & Protocols: Synthesis of Amide Derivatives from 2-(5-Iodo-2-methylphenyl)acetic acid
Application Notes & Protocols: Synthesis of Amide Derivatives from 2-(5-Iodo-2-methylphenyl)acetic acid
Abstract: This document provides a comprehensive guide for the synthesis of amide derivatives from 2-(5-Iodo-2-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of modern amide bond formation, present detailed, field-proven protocols using common coupling reagents, and offer insights into reaction optimization and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of novel amide compounds.
Introduction: The Significance of the Amide Bond and Halogenated Scaffolds
The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1] Its prevalence extends to a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Lisinopril, where it imparts crucial structural rigidity and hydrogen bonding capabilities.[1] The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid to facilitate the reaction.[2]
Aryl acetic acid derivatives are a privileged scaffold in drug discovery, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs).[3] The introduction of a halogen, specifically iodine, onto this scaffold, as in 2-(5-Iodo-2-methylphenyl)acetic acid, significantly enhances its synthetic utility. The carbon-iodine bond is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage functionalization and diversification of the molecular core.[3] This makes 2-(5-Iodo-2-methylphenyl)acetic acid an ideal starting material for building libraries of complex molecules with potential biological activity.
The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid
The fundamental principle of amide synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This "activation" step transforms the otherwise unreactive carboxylate into a potent electrophile, primed for nucleophilic attack by an amine.[2] Two major classes of reagents have become indispensable for this purpose: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), were among the first reagents developed for this transformation.[5] The mechanism involves two key steps:
-
Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][5][6] This intermediate is essentially a carboxylic ester with an excellent leaving group.
-
Nucleophilic Attack: The amine directly attacks the carbonyl carbon of the O-acylisourea, forming the amide bond and releasing a urea byproduct.[2][4][6]
A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can reduce the yield.[5][7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives rapidly convert the O-acylisourea into a more stable active ester, which is still sufficiently reactive towards the amine but less prone to rearrangement.[5]
Caption: General mechanism of carbodiimide-mediated amide synthesis.
Uronium/Aminium Salt-Mediated Coupling (e.g., HBTU, HATU)
Uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) represent a more modern and often more efficient class of coupling reagents.[8][9] Their mechanism also proceeds via an active ester intermediate:
-
Activation: In the presence of a non-nucleophilic base (e.g., DIPEA, Et3N), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt to form an active ester (an HOBt ester for HBTU, or a more reactive HOAt ester for HATU).[10][11] This step releases tetramethylurea as a byproduct.[8][10]
-
Nucleophilic Attack: The amine attacks the active ester, forming the desired amide and regenerating HOBt or HOAt.[11]
HATU often provides faster kinetics and higher efficiency, especially for sterically hindered substrates, due to the "7-aza effect".[8] The additional nitrogen in the HOAt leaving group accelerates the aminolysis step.[8]
Caption: General mechanism for HBTU/HATU-mediated amide synthesis.
Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of amide derivatives from 2-(5-Iodo-2-methylphenyl)acetic acid.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide EDC, which simplifies purification as the urea byproduct can be removed with an aqueous wash.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-(5-Iodo-2-methylphenyl)acetic acid | 290.09 | 1.0 | 290 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (120 µL) |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | 230 mg |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 433 µL |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(5-Iodo-2-methylphenyl)acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add the chosen solvent (DCM or DMF, 10 mL) and stir until all solids are dissolved.
-
Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide derivative.[12]
Protocol 2: HBTU Mediated Amide Coupling
This protocol uses the highly efficient uronium salt HBTU, often resulting in faster reaction times and higher yields.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-(5-Iodo-2-methylphenyl)acetic acid | 290.09 | 1.0 | 290 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.1 | 96 mg (97 µL) |
| HBTU | 379.25 | 1.2 | 455 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 520 µL |
| Dimethylformamide (DMF) | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-(5-Iodo-2-methylphenyl)acetic acid (1.0 eq) and HBTU (1.2 eq) in DMF (10 mL).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes. The solution may change color.
-
Nucleophile Addition: Add the amine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.[10]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers. Wash the organic layer sequentially with 10% citric acid solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
General Experimental Workflow
The successful synthesis of amide derivatives follows a logical progression from reaction setup to final product characterization.
Caption: A typical workflow for amide synthesis and purification.
Safety and Handling
-
2-(5-Iodo-2-methylphenyl)acetic acid: May cause skin and eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Coupling Reagents (EDC, HBTU): These reagents can be irritants. HOBt is known to have explosive properties in its anhydrous form, though commercially available formulations are generally safe.[10] Handle with care in a well-ventilated fume hood.
-
Bases (DIPEA): Corrosive and flammable. Causes severe skin burns and eye damage.[14][15] Handle only in a fume hood with appropriate PPE.
-
Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive coupling reagent; wet reagents/solvents; insufficient base. | Use fresh coupling reagents. Ensure all glassware and solvents are anhydrous. Use the recommended stoichiometry of the base. |
| Incomplete Reaction | Steric hindrance of amine or acid; low reactivity of the amine. | Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[8] Increase reaction time or temperature (e.g., to 40-50 °C). |
| N-acylurea Byproduct | Side reaction in carbodiimide couplings. | Ensure an additive like HOBt is used in stoichiometric amounts with the carbodiimide.[5] |
| Difficult Purification | Byproducts co-eluting with the product (e.g., urea, unreacted starting materials). | For EDC, ensure thorough aqueous washes to remove the water-soluble urea. For DCC, filter the insoluble DCU byproduct.[5] Consider alternative purification like recrystallization[12] or solid-phase extraction (SPE).[16][17] |
References
- Current time inform
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Portal de la Recerca de Catalunya. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
HBTU. Wikipedia. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- Purification of amide compound.
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
Commonly used amide/peptide coupling reagents. ResearchGate. [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). [Link]
-
Looking for some advice for purification of diamide. Reddit. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. pubs.acs.org. [Link]
-
Safety data sheet. CPAChem. [Link]
-
Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Scale-Up Manufacturing Protocol for 2-(5-Iodo-2-methylphenyl)acetic acid
Scale-Up Manufacturing Protocol for 2-(5-Iodo-2-methylphenyl)acetic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Manufacturing Protocol
Scientific Rationale & Regioselectivity
The compound 2-(5-Iodo-2-methylphenyl)acetic acid (CAS: 34560-02-6) is a highly versatile halogenated building block. Its unique substitution pattern—featuring an iodine atom at the 5-position and a methyl group at the 2-position—provides a specialized scaffold for synthesizing targeted therapeutic agents and functional organic materials[1]. The carbon-iodine bond serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1].
Mechanistic Divergence: EAS vs. C-H Activation
When designing a scalable synthesis for this specific isomer from the inexpensive starting material 2-methylphenylacetic acid (o-tolylacetic acid), understanding the directing effects is critical.
While modern palladium-catalyzed C-H activation methods (such as Yu's ortho-iodination) utilize the carboxylic acid as a directing group to force halogenation to the sterically hindered C6 position[2], standard Electrophilic Aromatic Substitution (EAS) leverages the inherent electronic bias of the arene. In the EAS pathway, the methyl group at C2 (+I, hyperconjugation) exerts a stronger activating effect than the -CH2COOH moiety. Consequently, the methyl group dictates the regiochemistry, directing the incoming iodonium electrophile predominantly to the less sterically hindered para-position (C5)[3].
To achieve high atom economy and prevent over-oxidation on a manufacturing scale, an oxidative iodination system utilizing elemental iodine (I₂) and periodic acid (H₅IO₆) is employed[4].
Figure 1: Regioselective electrophilic iodination mechanism of 2-methylphenylacetic acid.
Scale-Up Synthesis Protocol (10-kg Scale)
This protocol is designed as a self-validating system. Progression through the workflow is dictated by In-Process Controls (IPCs) rather than arbitrary time limits, ensuring batch-to-batch reproducibility.
Phase 1: Reactor Preparation & Substrate Dissolution
-
Charge a 100 L glass-lined reactor with 40 L of glacial acetic acid.
-
Add 10.0 kg (66.6 mol) of 2-methylphenylacetic acid.
-
Agitate at 150 rpm until complete dissolution is achieved.
-
Causality: Acetic acid serves as an optimal polar protic solvent. It solubilizes both the organic substrate and the iodine while stabilizing the highly polar Wheland intermediate formed during electrophilic attack.
-
Phase 2: Electrophile Generation & Regioselective Iodination
-
Add 7.6 kg (30.0 mol, 0.45 eq) of elemental iodine (I₂) to the reactor.
-
Add 2.0 L of concentrated sulfuric acid (H₂SO₄).
-
Causality: H₂SO₄ acts as a Brønsted acid catalyst, protonating the periodic acid to increase its reduction potential, thereby facilitating the rapid generation of the active iodonium ion (I⁺).
-
-
Dose a pre-mixed solution of 3.0 kg (13.3 mol, 0.20 eq) periodic acid (H₅IO₆) in 5.0 L of deionized water into the reactor over 2 hours. Maintain the internal temperature between 35 °C and 40 °C using a cooling jacket.
-
Causality: Periodic acid oxidizes molecular iodine into the active electrophile. This highly atom-economical approach ensures that nearly all iodine atoms are incorporated into the product, preventing the generation of corrosive hydroiodic acid (HI) waste[4].
-
-
Maturation: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Self-Validating IPC 1: Sample the reactor and analyze via RP-HPLC (UV 254 nm). The reaction is deemed complete when unreacted 2-methylphenylacetic acid is ≤ 2.0% (a/a).
-
Phase 3: Quench & Isolation
-
Cool the reactor to 20 °C.
-
Quench by slowly adding 20 L of a 10% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.
-
Causality & Validation: NaHSO₃ reduces any residual unreacted iodine and periodic acid. The self-validating visual cue for a successful quench is the transition of the reaction mixture from a dark purple/brown solution to a pale yellow suspension.
-
-
Precipitate the crude product by adding 60 L of chilled deionized water (5 °C).
-
Filter the suspension through a Hastelloy Nutsche filter and wash the cake with 3 x 10 L of cold water to remove residual acetic acid and inorganic salts.
Phase 4: Regioisomer Clearance & Drying
-
Recrystallize: Transfer the crude wet cake to a clean reactor. Add 50 L of an 80:20 Ethanol/Water mixture. Heat to 75 °C until complete dissolution, then cool linearly to 5 °C over 6 hours.
-
Causality: While the 5-iodo isomer is the major kinetic and thermodynamic product, trace amounts of the 3-iodo isomer (ortho to the methyl group) form due to competing directing effects. The 5-iodo isomer is highly crystalline and less soluble in cold aqueous ethanol, allowing for the efficient purging of the 3-iodo impurity into the mother liquor.
-
Dry the purified product in a vacuum oven at 45 °C and < 50 mbar for 24 hours.
-
Self-Validating IPC 2: Perform Karl Fischer titration. Proceed to packaging only when moisture content is ≤ 0.5% w/w.
Quantitative Data & Quality Control
Table 1: Reaction Stoichiometry and Material Requirements
| Material | Role | MW ( g/mol ) | Equivalents | Mass/Volume |
| 2-Methylphenylacetic acid | Substrate | 150.17 | 1.00 | 10.0 kg |
| Iodine (I₂) | Halogen Source | 253.81 | 0.45 | 7.6 kg |
| Periodic Acid (H₅IO₆) | Oxidant | 227.94 | 0.20 | 3.0 kg |
| Sulfuric Acid (H₂SO₄) | Catalyst | 98.08 | Catalytic | 2.0 L |
| Glacial Acetic Acid | Solvent | 60.05 | N/A | 40 L |
| Sodium Bisulfite (10% aq) | Quenching Agent | 104.06 | Excess | 20 L |
Table 2: Analytical Specifications and Release Criteria
| Parameter | Analytical Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual Inspection | White to off-white powder | Indicates absence of trapped I₂ (purple/brown). |
| Assay (Purity) | RP-HPLC (UV 254 nm) | ≥ 98.0% (a/a) | Ensures suitability for downstream catalytic coupling. |
| 3-Iodo Isomer | RP-HPLC (UV 254 nm) | ≤ 1.0% (a/a) | Prevents isomeric mixtures in subsequent API steps. |
| Identity | LC-MS (ESI-) | m/z 275.0 [M-H]⁻ | Confirms molecular weight (C₉H₉IO₂)[1]. |
| Residual Moisture | Karl Fischer Titration | ≤ 0.5% w/w | Prevents degradation of moisture-sensitive Pd catalysts. |
Downstream Utility: Palladium-Catalyzed Cross-Coupling
The primary utility of 2-(5-Iodo-2-methylphenyl)acetic acid lies in the lability of its carbon-iodine bond. Aryl iodides undergo highly facile oxidative addition to palladium(0) complexes, making this molecule an exceptional substrate for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions[1]. This allows chemists to rapidly build complex biaryl architectures while leaving the acetic acid moiety intact for subsequent functionalization (e.g., amidation or esterification)[3].
Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the iodo-handle.
References
-
Manac Inc. "Aliphatic compound iodination reactions (5): Iodination of carboxylic acid and related compounds". Chemia. Available at: [Link]
-
eScholarship. "Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction". Available at: [Link]
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 4. Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22 – Chemia [chemia.manac-inc.co.jp]
Technical Notes & Optimization
troubleshooting deiodination side reactions in 2-(5-Iodo-2-methylphenyl)aceticacid
troubleshooting deiodination side reactions in 2-(5-Iodo-2-methylphenyl)aceticacid
Created by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(5-Iodo-2-methylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block. This guide provides in-depth troubleshooting for deiodination side reactions, offering mechanistic explanations and practical, field-tested protocols to ensure the integrity of your experiments.
Introduction to the Challenge: The Instability of the C-I Bond
2-(5-Iodo-2-methylphenyl)acetic acid is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the carbon-iodine bond serves as a reactive handle.[1] However, the inherent weakness of the C-I bond makes this compound susceptible to deiodination, a side reaction that replaces the iodine atom with hydrogen, leading to the formation of 2-(2-methylphenyl)acetic acid as a significant byproduct. This not only consumes the starting material but also complicates purification and reduces overall yield.
This guide will address the root causes of deiodination and provide robust strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with 2-(5-Iodo-2-methylphenyl)acetic acid?
A1: Deiodination, in this context, is the cleavage of the carbon-iodine bond, resulting in the substitution of the iodine atom with a hydrogen atom. This is a common side reaction for aryl iodides, especially under reductive conditions or at elevated temperatures. For 2-(5-Iodo-2-methylphenyl)acetic acid, this leads to the formation of an undesired byproduct, 2-(2-methylphenyl)acetic acid, which can be difficult to separate from the desired product and negatively impacts reaction yield and purity.
Q2: What are the primary causes of deiodination during my reaction?
A2: Deiodination can be triggered by several factors within a typical reaction setup:
-
Reductive Pathways: In palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, the presence of reducing agents (or species that can act as such) can lead to hydrodehalogenation.[2] This can be exacerbated by certain bases, solvents, or impurities.
-
Thermal and Photolytic Decomposition: Aryl iodides can be sensitive to heat and light. Elevated reaction temperatures or prolonged exposure to light can promote homolytic cleavage of the C-I bond, leading to radical-mediated deiodination pathways.
-
Catalyst-Mediated Side Reactions: The palladium catalyst itself can sometimes participate in deiodination pathways, particularly if the desired cross-coupling is slow or inefficient.
Q3: How can I detect and quantify the extent of deiodination?
A3: The most effective method for monitoring deiodination is through chromatographic techniques. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed to separate and quantify the starting material, the desired product, and the deiodinated byproduct.[1][3][4] A typical method would use a C18 column with a gradient of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.[1] Detection is typically achieved using a UV detector.
Troubleshooting Guide: Deiodination in Cross-Coupling Reactions
This section provides a structured approach to troubleshooting deiodination side reactions, particularly in the context of palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Formation of 2-(2-methylphenyl)acetic acid in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation using 2-(5-Iodo-2-methylphenyl)acetic acid.[1] However, the conditions can also promote deiodination.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Suzuki Coupling.
In-depth Explanation and Protocols:
-
Reagent and Solvent Quality:
-
Causality: Oxygen in the reaction mixture can lead to catalyst decomposition and side reactions, including those that may promote deiodination. Water can interfere with the catalytic cycle and affect the solubility and reactivity of the base.
-
Protocol: Solvent Degassing: Before use, sparge solvents (e.g., dioxane, toluene, DMF) with an inert gas (argon or nitrogen) for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Choice of Base:
-
Causality: Strong, hard bases, especially hydroxides, can promote protodeboronation of the boronic acid partner and can also facilitate deiodination pathways. Weaker, non-nucleophilic bases are generally preferred.
-
Recommendation: Switch from bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
-
Catalyst System Optimization:
-
Causality: The ortho-methyl group on 2-(5-Iodo-2-methylphenyl)acetic acid introduces steric hindrance, which can slow down the desired oxidative addition and cross-coupling steps.[1] A slow primary reaction provides more opportunity for side reactions like deiodination. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, favoring the desired product formation.
-
Recommended Catalyst Systems:
-
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | XPhos | 1-2 | Excellent for sterically hindered substrates. |
| Pd₂(dba)₃ | SPhos | 1-2 | Another highly effective bulky ligand. |
| Pd(PPh₃)₄ | None | 2-5 | A classic choice, but may be less effective for this substrate. |
-
Reaction Conditions:
-
Causality: As mentioned, heat can promote the homolytic cleavage of the weak C-I bond.[5] Minimizing the thermal stress on the molecule is crucial.
-
Protocol: Temperature Screening: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress. Only increase the temperature if the reaction is too slow. Protect the reaction vessel from direct light by wrapping it in aluminum foil.
-
Issue 2: Deiodination and Alkyne Homocoupling in a Sonogashira Coupling
The Sonogashira reaction is an effective method for coupling terminal alkynes with 2-(5-Iodo-2-methylphenyl)acetic acid. However, it is prone to both deiodination and Glaser-type alkyne homocoupling.[2]
Troubleshooting Workflow:
Troubleshooting Decision Tree for Sonogashira Coupling.
In-depth Explanation and Protocols:
-
Role of Copper(I) Co-catalyst:
-
Causality: While Cu(I) salts accelerate the Sonogashira reaction, they are also the primary culprits in promoting the oxidative homocoupling of the alkyne (Glaser coupling).[2] This side reaction is particularly favored in the presence of oxygen.
-
Protocol: Copper-Free Sonogashira: Consider using a copper-free protocol. These methods often require a slightly higher catalyst loading or a more specialized ligand but completely eliminate the Glaser coupling pathway.[5][6]
-
-
Inert Atmosphere:
-
Causality: Oxygen is a major contributor to both Glaser coupling and catalyst decomposition, which can indirectly lead to more deiodination.
-
Protocol: Use Schlenk line techniques or a glovebox to ensure a strictly inert atmosphere throughout the reaction setup and duration.
-
-
Amine Base:
-
Causality: The amine base is crucial for the Sonogashira mechanism, but impurities or degradation products in the amine can interfere with the catalysis. Some amines can also act as reducing agents at higher temperatures.
-
Recommendation: Use freshly distilled, high-purity amine bases. Alternatively, explore protocols that use non-amine bases like tetrabutylammonium acetate (Bu₄NOAc) or other fluoride sources.[5]
-
Analytical Protocol: Monitoring Deiodination by RP-HPLC
Objective: To separate and quantify 2-(5-Iodo-2-methylphenyl)acetic acid (starting material), the desired cross-coupled product, and the 2-(2-methylphenyl)acetic acid (deiodination byproduct).
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order: 2-(2-methylphenyl)acetic acid will elute before 2-(5-Iodo-2-methylphenyl)acetic acid due to its lower hydrophobicity. The cross-coupled product will have a retention time dependent on the hydrophobicity of the coupled group.
References
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.]([Link])
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Retrieved from [Link]
-
Scientific Research Publishing. (2015, December 12). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2018). A Review on Analytical Method Development and Validation by Using HPLC. Retrieved from [Link]
-
MDPI. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oaji.net [oaji.net]
- 4. jchr.org [jchr.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing HPLC Mobile Phase for the Analysis of 2-(5-Iodo-2-methylphenyl)acetic acid
Technical Support Center: Optimizing HPLC Mobile Phase for the Analysis of 2-(5-Iodo-2-methylphenyl)acetic acid
Prepared by: Senior Application Scientist, Gemini Division
This technical guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Iodo-2-methylphenyl)acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond generic protocols to explain the scientific rationale behind critical method development choices. We will address common challenges such as peak tailing, retention time variability, and poor resolution through a structured, troubleshooting-focused question-and-answer format.
Analyte Overview and Initial Chromatographic Considerations
2-(5-Iodo-2-methylphenyl)acetic acid is an aromatic carboxylic acid. Its chemical structure dictates its behavior in reversed-phase HPLC. The carboxylic acid moiety makes the compound ionizable, and its retention and peak shape are highly dependent on the mobile phase pH. The aromatic ring and iodine substituent provide a strong chromophore for UV detection and contribute to its non-polar character, making it well-suited for analysis on C18 or similar stationary phases.
| Physicochemical Property | Estimated Value / Characteristic | Significance for HPLC Method Development |
| Molecular Formula | C₉H₉IO₂[1][2][3] | Confirms the analyte's identity and molecular weight. |
| Molecular Weight | 276.07 g/mol [1][4] | Necessary for preparing standard solutions of known concentration. |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 (estimated) | The single most critical parameter. Mobile phase pH must be controlled to be at least 1.5-2 pH units away from the pKa to ensure reproducibility and good peak shape.[5][6][7] |
| Predicted XLogP | >2.4[2] | Indicates moderate lipophilicity, making it ideal for retention on reversed-phase columns (e.g., C18, C8). |
| UV Absorbance | Expected λmax ~220-280 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
Based on these properties, a robust starting point for method development is crucial. The following conditions provide a solid foundation for initial experiments.
| HPLC Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | A C18 column provides excellent hydrophobic retention for this moderately non-polar analyte. Smaller particle sizes (e.g., <3 µm) will yield higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Provides a mobile phase pH of approximately 2.7, which is well below the analyte's pKa, ensuring it is in its non-ionized form.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic modifier that often provides sharp peaks and good selectivity.[8] |
| Elution Mode | Gradient: 30% to 90% B over 15 minutes | A gradient is recommended for initial screening to elute the main analyte and any potential impurities with unknown retention behavior.[9][10] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm i.d. column) | A standard flow rate to ensure good column efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for stable, reproducible retention times.[11] |
| Detection | UV, 230 nm or PDA Scan (200-400 nm) | 230 nm is a good starting point for aromatic compounds. A PDA detector allows for the selection of the absorbance maximum for optimal sensitivity. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects or column overload. |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during method development and analysis.
Q1: My main analyte peak is showing significant tailing. What is the primary cause and how do I systematically resolve this?
A1: Peak tailing is the most common issue for acidic compounds like 2-(5-Iodo-2-methylphenyl)acetic acid. It is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.
Mechanism of Peak Tailing: The root cause is the interaction of your acidic analyte with residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[12][13] At a mobile phase pH near or above the pKa of these silanol groups (~3.5-4.5), they become ionized (-SiO⁻). If your analyte is also partially or fully ionized (at pH > pKa), complex electrostatic interactions can occur, disrupting the uniform partitioning of the analyte and leading to a "tail" as it elutes. The most effective solution is to suppress the ionization of both the analyte and the silanol groups.[5][8]
Troubleshooting Protocol:
-
Confirm Mobile Phase pH: Ensure your mobile phase is buffered and has a pH at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA) (pH ~2.0) is highly effective.[5] Unbuffered mobile phases (e.g., water/acetonitrile) are not suitable for ionizable compounds.[6]
-
Check Column Health: Peak tailing can indicate a contaminated or degraded column. If the column is old or has been used with harsh conditions, consider flushing it according to the manufacturer's instructions or replacing it. Using a guard column can help extend the life of your analytical column.[14]
-
Reduce Sample Load: Injecting too much sample can overload the column and cause peak distortion.[10] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Ensure Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[14] Dissolving the sample in a very strong solvent (like 100% acetonitrile) can cause peak distortion upon injection. Ideally, dissolve your sample directly in the initial mobile phase mixture.
Q2: My analyte is eluting too quickly (low retention) or too slowly (high retention). How do I adjust the retention time?
A2: Retention time in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase. For an acidic analyte, both the organic modifier percentage and the mobile phase pH play significant roles.
-
Organic Modifier (%B): This is the primary tool for adjusting retention. In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile) makes the mobile phase less polar, which causes your non-polar analyte to elute faster (shorter retention time). Conversely, decreasing the organic percentage increases retention.[6][8] A 10% change in organic modifier can be expected to change the retention factor (k) by 2- to 3-fold.[6]
-
Mobile Phase pH: For an acidic compound, pH has a profound effect on retention.
Illustrative Effect of Acetonitrile on Retention Factor (k') (Note: k' is a measure of retention. A value between 2 and 10 is generally considered ideal.[6])
| % Acetonitrile (v/v) | Expected Retention Factor (k') | Elution Time |
| 70% | < 1 | Very Fast (Risk of co-elution with void volume) |
| 60% | ~ 2.5 | Good |
| 50% | ~ 6.0 | Good (Potentially better resolution) |
| 40% | > 12 | Too Long (Broad peaks, long run times) |
Q3: The retention time for my analyte is drifting or inconsistent between injections. What are the likely causes?
A3: Inconsistent retention times are a critical issue that undermines method reliability. The most common culprits are related to the mobile phase, temperature, and system hardware.
Key Areas to Investigate:
-
Inadequate Buffering: This is the most frequent cause for ionizable compounds. If the mobile phase pH is not controlled by a buffer and is close to the analyte's pKa, even minor changes (like dissolved CO₂) can alter the analyte's ionization state and cause significant shifts in retention time.[6][7]
-
Temperature Fluctuations: Column temperature directly affects retention. A change of just 1 °C can alter retention times by 1-2%. Using a thermostatically controlled column compartment is essential for reproducible results.[14]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., slight errors in measuring the organic modifier or buffer components) will lead to run-to-run variability. It is also crucial to ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[8]
-
System Issues: Leaks in the pump, injector, or fittings can cause the flow rate to be lower or less consistent than the setpoint, leading to longer and more variable retention times.
Detailed Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)
Objective: To prepare a reliable, low-pH mobile phase to ensure the analyte is in its non-ionized form, promoting good peak shape and reproducible retention.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
1 L graduated cylinders and volumetric flasks
-
0.22 µm membrane filters
Methodology:
For Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean 1 L glass reservoir bottle.
-
Carefully pipette 1.0 mL of formic acid into the water.
-
Cap the bottle and mix thoroughly by inverting it 10-15 times.
-
Filter the entire solution through a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase for 15-20 minutes using an inline degasser or by placing the reservoir in an ultrasonic bath.
-
Label the bottle clearly: "Aqueous: 0.1% Formic Acid in Water".
For Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade acetonitrile into a clean 1 L glass reservoir bottle.
-
Carefully pipette 1.0 mL of formic acid into the acetonitrile.
-
Cap and mix thoroughly.
-
Label the bottle clearly: "Organic: 0.1% Formic Acid in Acetonitrile".
Protocol 2: Developing a Generic Gradient for Impurity Profiling
Objective: To establish a starting gradient method capable of separating the main analyte from potential impurities that may have different polarities. High-performance liquid chromatography (HPLC) is a widely used analytical technique for impurity identification and quantification in the pharmaceutical industry.[16][17]
Methodology:
-
System Setup: Configure the HPLC system with the recommended starting conditions (C18 column, 0.1% FA in Water/ACN, 30 °C, etc.).
-
Scouting Gradient: Program a fast, wide-range linear gradient to quickly determine the approximate elution conditions.
-
Initial Conditions: 5% B
-
Gradient: Ramp from 5% B to 95% B over 10 minutes.
-
Hold: Hold at 95% B for 2 minutes to elute any strongly retained compounds.
-
Re-equilibration: Return to 5% B and hold for 3-5 minutes to re-equilibrate the column before the next injection.
-
-
Analysis of Scouting Run: Inject your sample and analyze the chromatogram.
-
Identify the retention time (t_R) of your main analyte peak.
-
Note the %B at which your analyte elutes.
-
Look for any impurity peaks before or after the main peak.
-
-
Optimizing the Gradient: Based on the scouting run, create a more focused gradient.
-
Example: If the analyte eluted at 7 minutes in the 10-minute scouting gradient (where the mobile phase was ~68% B), you can design a shallower gradient around this point to improve resolution.
-
Optimized Gradient:
-
Start at a %B that is ~20% lower than the elution %B (e.g., 45-50% B).
-
Run a shallow gradient over a longer time, passing through the elution %B (e.g., 50% to 80% B over 15 minutes).
-
Include a high-organic wash at the end to clean the column.
-
-
This systematic approach ensures that you develop a robust and reliable HPLC method for the analysis of 2-(5-Iodo-2-methylphenyl)acetic acid, capable of providing accurate and reproducible results for both quantification and impurity profiling.[9][18]
References
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acidic, Zwitterionic and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]
-
Hu, C. Q., & Keley, D. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Available from: [Link]
-
Taylor, L. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Vanhoenacker, G., & Sandra, P. (2025, November 29). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. Available from: [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
ResearchGate. (n.d.). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Available from: [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Available from: [Link]
-
PubChemLite. (n.d.). 2-(5-iodo-2-methylphenyl)aceticacid (C9H9IO2). Available from: [Link]
-
IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available from: [Link]
Sources
- 1. 2-(5-iodo-2-methylphenyl)acetic acid | 34560-02-6 [sigmaaldrich.com]
- 2. PubChemLite - 2-(5-iodo-2-methylphenyl)aceticacid (C9H9IO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(5-iodo-2-methylphenyl)acetic acid | 34560-02-6 [sigmaaldrich.com]
- 4. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
Comparative NMR Validation Guide: High-Purity 2-(5-Iodo-2-methylphenyl)acetic Acid vs. Standard Market Alternatives
Comparative NMR Validation Guide: High-Purity 2-(5-Iodo-2-methylphenyl)acetic Acid vs. Standard Market Alternatives
Executive Summary
2-(5-Iodo-2-methylphenyl)acetic acid (CAS 34560-02-6) is a highly specialized halogenated building block utilized extensively in the 1[1]. The carbon-iodine bond serves as a critical reactive handle for palladium-catalyzed cross-coupling reactions, while the ortho-methyl group dictates the molecule's steric conformation[1]. Because impurities—such as des-iodo or regioisomeric byproducts—can severely compromise downstream catalytic efficiency, rigorous analytical validation is required.
This guide objectively compares the structural integrity and purity of an optimized High-Purity Synthesized Grade against Standard Commercial Alternatives using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, aligning with 2[2].
Part 1: The Causality of NMR Spectral Signatures (Expertise & Experience)
To objectively evaluate product quality, one must first understand the fundamental physical phenomena dictating the compound's NMR spectra.
The "Heavy-Atom Effect" in ¹³C NMR
In standard aromatic systems, carbon resonances typically appear between 120–140 ppm. However, the ¹³C NMR spectrum of 2-(5-Iodo-2-methylphenyl)acetic acid exhibits a unique anomaly at the C5 position. The introduction of an iodine atom causes a profound upfield shift of the ipso-carbon. This phenomenon, known as the "heavy-atom effect," is driven by3, which generates a strong paramagnetic shielding current[3]. Furthermore, because the C2-methyl group is situated para to the C5-iodine, stereoelectronic interactions provide an 4, locking its resonance precisely at ~δ 91.5 ppm[4]. Standard market alternatives often show peak broadening or adjacent minor peaks near 91 ppm, indicative of incomplete iodination.
Steric and Electronic Coupling in ¹H NMR
The proton NMR spectrum is defined by the specific 2-methyl and 5-iodo substitution pattern, presenting a classic AMX spin system in the aromatic region:
-
H3 (ortho to methyl): Appears as a doublet (d, J ≈ 8.0 Hz) at ~6.9 ppm due to ortho-coupling with H4.
-
H4 (between methyl and iodine): Appears as a doublet of doublets (dd, J ≈ 8.0, 2.0 Hz) at ~7.4 ppm.
-
H6 (ortho to iodine and acetic acid): Appears as a finely split doublet (d, J ≈ 2.0 Hz) at ~7.5 ppm due to meta-coupling with H4.
The methylene protons (-CH₂-) of the acetic acid side chain resonate as a sharp singlet at ~3.6 ppm, activated by the adjacent electron-withdrawing carboxyl group and the phenyl ring[1].
Part 2: Comparative Data Analysis
To evaluate the performance of the High-Purity Grade against a Standard Commercial Alternative, we utilized 1D ¹H and ¹³C qNMR. As outlined by the US Pharmacopeia, 5, allowing for direct mass fraction determination without the need for an identical reference standard of the analyte[5].
Table 1: Comparative NMR Performance Metrics for 2-(5-Iodo-2-methylphenyl)acetic Acid
| Analytical Parameter | High-Purity Grade (Test Product) | Standard Commercial Grade (Alternative) | ICH Q2(R2) / USP <761> Target |
| ¹H NMR S/N Ratio (Methylene peak) | > 2,500:1 | ~ 850:1 | > 1,000:1 for qNMR assay |
| ¹³C NMR C5 (Ipso-I) Resonance | Sharp singlet at δ 91.5 ppm | Broadened peak at δ 91.4 ppm | Distinct, well-resolved signal |
| Regioisomeric Impurities (¹H) | Undetectable (< 0.1%) | 1.8% (peaks at 7.1-7.3 ppm) | < 0.15% (Reporting threshold) |
| Residual Solvent (Water/HDO) | 0.05% | 0.45% | < 0.5% |
| Calculated qNMR Purity (Assay) | 99.8% ± 0.1% | 97.2% ± 0.4% | 98.0% - 102.0% |
Part 3: Self-Validating Experimental Protocol for qNMR (Trustworthiness)
To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating system for qNMR analysis. By incorporating an internal standard (IS), the system internally calibrates for any variations in instrument sensitivity, satisfying 2[2].
Step 1: Precision Sample Preparation
-
Accurately weigh ~20.0 mg of 2-(5-Iodo-2-methylphenyl)acetic acid and ~10.0 mg of Maleic Acid (Certified Reference Material, IS, purity >99.9%) using a calibrated microbalance (d = 0.001 mg).
-
Co-dissolve both materials in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.
-
Transfer the homogeneous solution to a 5 mm precision NMR tube.
Step 2: Instrument Calibration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated tuning and matching (ATM) for the ¹H probe to ensure maximum power transfer.
-
Shim the magnetic field (Z1-Z5) until the TMS signal FWHH (Full Width at Half Height) is < 0.5 Hz.
-
Calibrate the 90° pulse width (P1) specifically for the sample matrix to ensure uniform excitation.
Step 3: Data Acquisition Parameters
-
Set the spectral width to encompass 0 to 15 ppm.
-
Critical Causality: Set the relaxation delay (D1) to at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton (typically the IS or aromatic protons, ~30 seconds). This guarantees complete thermal equilibrium between scans, preventing integration errors and ensuring quantitative accuracy.
-
Acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio exceeding 1000:1.
Step 4: Processing and Purity Calculation
-
Apply a 0.3 Hz exponential line broadening function and zero-fill to 64k data points.
-
Phase the spectrum manually and apply a fifth-order polynomial baseline correction.
-
Integrate the Maleic Acid IS peak (δ 6.26 ppm, 2H) and the analyte's methylene peak (δ 3.60 ppm, 2H).
-
Calculate mass fraction (purity) using the standard qNMR equation: Px = (Ix / Iis) × (Nis / Nx) × (Mx / Mis) × (Wis / Wx) × Pis (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Part 4: Mandatory Visualization
Fig 1: ICH Q2(R2) compliant qNMR validation workflow for pharmaceutical intermediates.
References
-
[3] Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed | Source: nih.gov | URL: [Link]
-
[6] Title: Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides - RSC Publishing | Source: rsc.org | URL: [Link]
-
[4] Title: Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules | Source: researchgate.net | URL:[Link]
-
[5] Title: Stimuli Article (qNMR) - US Pharmacopeia (USP) | Source: usp.org | URL: [Link]
-
[2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA | Source: europa.eu | URL:[Link]
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(5-Iodo-2-methylphenyl)acetic acid
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(5-Iodo-2-methylphenyl)acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Performance Comparison & Methodological Guide
Executive Summary
In modern drug development and organic synthesis, halogenated phenylacetic acids serve as crucial building blocks. Specifically, 2-(5-Iodo-2-methylphenyl)acetic acid (Molecular Formula: C₉H₉IO₂, Exact Mass: 275.96 Da) presents a unique combination of steric and electronic features, with the iodine atom providing a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[1].
For analytical scientists, confirming the structural integrity of this compound requires robust mass spectrometry (MS) workflows. This guide objectively compares the performance of the two gold-standard analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind their distinct fragmentation patterns and providing self-validating experimental protocols.
Mechanistic Causality of Fragmentation Patterns
To optimize an MS method, one must first understand the intrinsic molecular properties that dictate gas-phase ion dissociation. The fragmentation of 2-(5-Iodo-2-methylphenyl)acetic acid is governed by three primary structural features:
-
The Carboxylic Acid Moiety (Decarboxylation): Carboxylic acids are readily deprotonated by electrospray ionization (ESI) to form [M–H]⁻ carboxylate ions. When subjected to collision-induced dissociation (CID), these ions predominantly undergo fragmentation via decarboxylation[2]. In negative ESI-MS/MS, this manifests as a neutral loss of CO₂ (44 Da). Under hard electron ionization (EI, 70 eV), the side chain typically cleaves to expel a •COOH radical (45 Da)[1].
-
The Carbon-Iodine Bond (Heavy Atom Effect): The C-I bond is highly polarizable and relatively weak compared to C-C or C-H bonds. In MS/MS environments, this weak bond readily cleaves, resulting in the characteristic loss of an iodine atom (127 Da)[1]. In negative ESI mode, heterolytic cleavage strongly favors charge retention on the highly electronegative halogen, producing a dominant iodide anion (I⁻) at m/z 127.
-
The Benzylic Position: The presence of the methyl group at the 2-position and the acetic acid side chain creates an activated benzylic position. Following the loss of the carboxyl group in positive ion modes, the remaining fragment often rearranges into a highly stable substituted tropylium cation, driving the thermodynamic favorability of the initial side-chain cleavage.
Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the appropriate analytical platform depends on the matrix, required sensitivity, and the need for structural elucidation versus library matching. The use of ESI-MS in combination with collision cells has become an indispensable tool for the structural elucidation of synthetic products[3], while EI-MS remains the standard for volatile, derivatized libraries.
Quantitative Performance & Fragmentation Comparison
| Analytical Feature | GC-EI-MS (Positive Ion, 70 eV) | LC-ESI-MS/MS (Negative Ion, CID) |
| Ionization Mechanism | Hard Ionization (Radical Cations) | Soft Ionization (Deprotonation) |
| Precursor Ion | M⁺• (m/z 276) | [M-H]⁻ (m/z 275) |
| Primary Neutral Loss | •COOH (45 Da) → m/z 231 | CO₂ (44 Da) → m/z 231 |
| Secondary Fragmentation | I• (127 Da) → m/z 104 | HI (128 Da) → m/z 147 |
| Diagnostic Halogen Ion | Rarely observed | I⁻ (m/z 127) (Base Peak at high CE) |
| Sample Preparation | Requires chemical derivatization (e.g., TMS) | Direct injection (dilute-and-shoot) |
| Sensitivity | Moderate (Sub-microgram) | High (Low nanogram to picogram) |
Performance Verdict: For rapid, high-throughput structural confirmation during synthesis, LC-ESI-MS/MS (Negative Mode) is superior due to the elimination of derivatization steps and the highly diagnostic generation of the m/z 127 iodide anion. However, for complex volatile mixtures where chromatographic resolution is paramount, GC-EI-MS (post-derivatization) provides unmatched peak capacity and standardized library matching.
Fragmentation Pathway Visualization
The following diagram maps the divergent gas-phase dissociation pathways of 2-(5-Iodo-2-methylphenyl)acetic acid under both EI and ESI conditions.
Fragmentation pathways of 2-(5-Iodo-2-methylphenyl)acetic acid in EI and ESI modes.Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal chemical logic that actively prevents false-positive identifications.
Protocol A: GC-EI-MS Analysis via TMS Derivatization
Because phenylacetic acids possess poor volatility and can undergo unpredictable thermal decarboxylation in a hot GC inlet, chemical derivatization is mandatory.
-
Sample Preparation: Dissolve 1 mg of 2-(5-Iodo-2-methylphenyl)acetic acid in 1 mL of anhydrous ethyl acetate.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.
-
Causality: This converts the active carboxylic acid into a trimethylsilyl (TMS) ester, preventing thermal degradation and sharpening the chromatographic peak.
-
-
GC Parameters: Inject 1 µL (split ratio 10:1) into a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Inlet temperature: 250°C. Oven program: 100°C (hold 1 min) to 280°C at 15°C/min.
-
MS Parameters: Electron energy at 70 eV. Scan range m/z 50–400.
-
Self-Validation Check: Monitor the mass shift. The successful protocol inherently validates the presence of the active carboxylate group by shifting the molecular ion from m/z 276 to m/z 348 (addition of the TMS group, +72 Da). If m/z 348 is absent, derivatization failed or the target is an unreactive isobaric interferent.
Protocol B: LC-ESI-MS/MS Analysis via Energy-Resolved CID
This protocol utilizes the acidic nature of the analyte to drive negative mode ionization, followed by targeted collision-induced dissociation.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Methanol : Water containing 10 mM Ammonium Acetate (pH ~6.8).
-
Causality: Using a neutral/slightly basic buffer like ammonium acetate ensures the carboxylic acid remains deprotonated in solution, maximizing the yield of the [M-H]⁻ precursor ion (m/z 275)[2]. Avoid strong acids like Formic Acid, which suppress negative ionization.
-
-
LC Parameters: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
MS/MS Parameters (Negative Mode): Isolate the precursor ion at m/z 275.
-
Self-Validation Check (CE Ramping): Perform a Collision Energy (CE) ramp from 10 eV to 40 eV.
-
At low CE (10-15 eV) , the spectrum must be dominated by m/z 231 (loss of CO₂).
-
At high CE (30-40 eV) , the spectrum must shift entirely to m/z 127 (I⁻).
-
Validation: This inverse relationship between the decarboxylated intermediate and the diagnostic iodide ion across the energy ramp confirms the specific heterolytic cleavage of the C-I bond, definitively ruling out structural isomers lacking an iodine atom.
-
References
- Benchchem. "2-(5-Iodo-2-methylphenyl)aceticacid".
- Sigma-Aldrich. "Iodo acetic acid".
- RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products".
- NIH/PMC. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation".
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Aryl Iodides vs. Aryl Bromides in Phenylacetic Acid Cross-Coupling: A Comprehensive Guide
Aryl Iodides vs. Aryl Bromides in Phenylacetic Acid Cross-Coupling: A Comprehensive Guide
As cross-coupling methodologies have evolved, the functionalization of phenylacetic acid and its derivatives has become a cornerstone in the synthesis of pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs like ibuprofen and flurbiprofen) and complex natural products. When designing these synthetic routes, chemists face a critical decision in selecting the aryl halide electrophile.
This guide provides an objective, data-driven comparison of aryl iodides and aryl bromides across the two primary paradigms of phenylacetic acid cross-coupling: Palladium-Catalyzed α-Arylation and Photoredox/Nickel Decarboxylative Cross-Coupling .
Mechanistic Divergence: Bond Energetics and Causality
The fundamental difference in performance between aryl iodides and aryl bromides stems from their carbon-halogen bond dissociation energies (BDE). The C–I bond is relatively weak (~65 kcal/mol), whereas the C–Br bond is significantly stronger (~81 kcal/mol).
In transition-metal catalysis, this energy gap dictates the kinetics of the oxidative addition step.
-
Aryl Iodides: Oxidative addition to Pd(0) or Ni(0) is rapid and often exothermic. This allows reactions to proceed under mild conditions (even at room temperature) and permits the use of simpler, less sterically demanding ligands[1]. However, their high reactivity can sometimes lead to unwanted homocoupling or over-arylation.
-
Aryl Bromides: Oxidative addition is typically the rate-determining step. To overcome the higher activation barrier, the catalytic system requires elevated temperatures or the use of highly electron-rich, bulky ligands (e.g., tri-tert-butylphosphine or Buchwald biphenyl phosphines)[2]. These ligands increase the electron density on the metal center, facilitating the insertion into the robust C–Br bond.
Pd-Catalyzed α-Arylation Catalytic Cycle highlighting the Oxidative Addition step.
Paradigm 1: Palladium-Catalyzed α-Arylation
In α-arylation, the phenylacetic acid is typically protected as an ester (or used as a dianion) and deprotonated by a strong base (e.g., LiHMDS) to form a nucleophilic enolate.
When using aryl bromides , the reaction necessitates advanced ligand architectures. Bulky electron-rich o-biphenyl phosphines are required to drive the oxidative addition and subsequently force the reductive elimination of the sterically hindered α-aryl product[2]. Aryl iodides , conversely, can achieve full conversion with standard ligands (like dppf or PPh3) but are significantly more expensive and less atom-economical.
Quantitative Performance Comparison: α-Arylation
| Parameter | Aryl Iodides (Ar-I) | Aryl Bromides (Ar-Br) |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Required Ligands | Simple phosphines (PPh₃, dppf) | Bulky, electron-rich (e.g., JohnPhos, P(t-Bu)₃) |
| Reaction Temperature | 25 °C – 60 °C | 80 °C – 110 °C |
| Average Yield | 80% – 95% | 75% – 90% |
| Cost / Scalability | High cost, light-sensitive | Low cost, highly scalable |
| Primary Challenge | Dehalogenation, homocoupling | Sluggish oxidative addition |
Paradigm 2: Photoredox/Nickel Decarboxylative Cross-Coupling
A modern alternative to α-arylation is the decarboxylative cross-coupling of phenylacetic acids. Here, the carboxylic acid acts as a radical precursor. Upon oxidation by a photocatalyst and subsequent loss of CO₂, a benzyl radical is generated, which is intercepted by a Nickel catalyst.
In this dual-catalytic system, aryl iodides are the undisputed champions. The Ni(0) species readily inserts into the C–I bond under extremely mild conditions (room temperature, visible light). Recent advancements have even demonstrated the use of heterogeneous, inexpensive TiO₂ photocatalysts paired with Ni to couple phenylacetic acids with aryl iodides in excellent yields[3]. Aryl bromides often struggle in these specific low-energy photoredox systems due to the higher overpotential required to activate the C–Br bond, often resulting in diminished yields or requiring highly engineered Iridium photocatalysts[4].
Quantitative Performance Comparison: Decarboxylative Coupling
| Parameter | Aryl Iodides (Ar-I) | Aryl Bromides (Ar-Br) |
| Catalytic System | TiO₂/Ni or Ru/Ni Dual Catalysis | Ir/Ni Dual Catalysis (High Energy) |
| Reaction Temperature | Room Temperature (20–25 °C) | Room Temp to 40 °C |
| Average Yield | 70% – 95% | 40% – 70% |
| Functional Group Tolerance | Excellent (tolerates alcohols, amines) | Moderate (requires strict optimization) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify intermediate success before proceeding.
Protocol A: α-Arylation using Aryl Bromides (Scalable Route)
This protocol utilizes the economically favorable aryl bromide, compensated by an advanced ligand system.
-
Preparation of the Active Catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv) and a bulky biphenyl phosphine ligand (e.g., 2-methyl-2'-dicyclohexylphosphinobiphenyl, 0.02 equiv)[2]. Add anhydrous toluene (2 mL) and stir for 15 minutes until the solution turns a deep, homogeneous red/orange.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the phenylacetic acid ester (1.2 equiv) to the mixture.
-
Enolate Generation: Dropwise, add a 1.0 M solution of LiHMDS in THF (1.5 equiv). Self-Validation Check: The solution should exhibit a distinct color shift (often darkening), indicating enolate formation and coordination.
-
Coupling: Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours. Monitor via GC/MS. Self-Validation Check: Disappearance of the aryl bromide mass peak confirms complete oxidative addition.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Decarboxylative Cross-Coupling using Aryl Iodides (Mild Route)
This protocol leverages the high reactivity of aryl iodides for mild, room-temperature functionalization.
-
Reaction Setup: To a transparent borosilicate vial, add phenylacetic acid (1.5 equiv), aryl iodide (1.0 equiv), NiCl₂·dtbbpy (0.05 equiv), and the photocatalyst (e.g., P25 TiO₂, 10 mg)[3].
-
Solvent & Base: Add anhydrous DMF (3 mL) and Cs₂CO₃ (2.0 equiv). Degas the suspension via freeze-pump-thaw (3 cycles) and backfill with Argon.
-
Irradiation: Stir the mixture vigorously at room temperature under irradiation from a 34 W Blue LED lamp (or UV-A if using TiO₂) for 24 hours. Self-Validation Check: The reaction mixture should remain a suspension (due to TiO₂ and salts) but the liquid phase will turn characteristic Ni-complex colors (green to brownish-red) during the catalytic cycle.
-
Isolation: Filter the mixture through a pad of Celite to remove the heterogeneous photocatalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Wash the organic filtrate with brine (3x) to remove DMF, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Standard experimental workflow for transition-metal catalyzed cross-coupling.
Economic & Strategic Considerations
When translating these reactions from the bench to pilot-scale drug development, the choice between iodides and bromides is governed by a matrix of cost, stability, and reactivity:
-
Aryl Iodides are the premier choice for Discovery Chemistry . Their high reactivity guarantees a higher probability of first-pass success, especially with complex, sterically hindered, or electronically deactivated substrates. However, they are prone to light-induced degradation (releasing I₂) and are significantly more expensive per mole.
-
Aryl Bromides are the standard for Process Chemistry . They are highly stable, commercially abundant, and cost-effective. The initial investment in identifying the correct bulky phosphine ligand is offset by the scalability and atom economy of the bromide substrates[1].
References
- Heterogeneous Titania-Photoredox/Nickel Dual Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Iodides.
- Palladium/Norbornene Cooperative C
- Palladium-Catalyzed α-Arylation of Esters.
- Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing).
Sources
thermal stability TGA and DSC of 2-(5-Iodo-2-methylphenyl)aceticacid
thermal stability TGA and DSC of 2-(5-Iodo-2-methylphenyl)aceticacid
Objective Comparative Guide: Thermal Stability (TGA & DSC) of 2-(5-Iodo-2-methylphenyl)acetic Acid vs. Non-Halogenated Scaffolds
Executive Overview & Structural Rationale
For researchers and drug development professionals utilizing aryl acetic acid scaffolds in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck reactions), understanding the thermal boundaries of the starting materials is critical to preventing premature degradation during high-temperature synthesis[1]. 2-(5-Iodo-2-methylphenyl)acetic acid (CAS: 34560-02-6) presents a unique thermal profile due to its specific highly-functionalized substitution pattern[2].
This guide objectively compares the thermal stability—measured via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of 2-(5-Iodo-2-methylphenyl)acetic acid against its foundational analogs: Phenylacetic Acid (PAA) and 2-Methylphenylacetic Acid (2-MPAA). By isolating the structural variables (the ortho-methyl group and the meta-iodine atom), we can establish a clear causality between molecular weight, intermolecular forces, and thermal degradation pathways.
Mechanistic Causality: Why Structure Dictates Thermal Behavior
The base scaffold, phenylacetic acid, is a relatively low-molecular-weight compound (136.15 g/mol ) characterized by a moderate melting point and a tendency to volatilize or decarboxylate under moderate thermal stress[3].
-
The Methyl Effect: The addition of an ortho-methyl group (2-MPAA) slightly increases the molecular weight and alters the crystal lattice packing, generally elevating the melting point and reducing baseline volatility.
-
The Halogen Effect: The introduction of a heavy, highly polarizable iodine atom at the 5-position drastically increases the molecular weight to 276.07 g/mol [1]. This massive electron cloud significantly enhances London dispersion forces and introduces the potential for halogen bonding within the crystal lattice. Consequently, 2-(5-Iodo-2-methylphenyl)acetic acid exhibits a significantly higher melting point (99–101 °C) compared to the unsubstituted base scaffold. However, the carbon-iodine (C-I) bond acts as a thermodynamic "weak link" during extreme heating, shifting the primary high-temperature degradation pathway from simple volatilization to homolytic dehalogenation.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in the thermal data, the following protocols are designed as self-validating systems, eliminating artifacts such as residual solvent evaporation or thermal history[4][5].
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
-
Objective: Determine the precise melting endotherm ( Tm ) and enthalpy of fusion ( ΔHm ).
-
Sample Preparation: 3–5 mg of the analyte is precisely weighed into a hermetically sealed aluminum pan. Causality: Hermetic sealing is mandatory to suppress premature sublimation or volatilization, which would otherwise manifest as a broad, misleading endotherm overlapping with the true melting point[5].
-
Self-Validating Workflow: A cyclic "Heat-Cool-Heat" method is employed.
-
Heating 1: 25 °C to 150 °C at 10 °C/min under N2 flow (50 mL/min). This erases the thermal history and identifies any broad endotherms corresponding to residual moisture or trapped solvents.
-
Cooling: 150 °C to 25 °C at 20 °C/min to uniformly recrystallize the sample.
-
Heating 2: 25 °C to 150 °C at 10 °C/min. The sharp endotherm recorded here represents the true, intrinsic Tm of the crystalline lattice.
-
Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics
-
Objective: Quantify the onset of thermal degradation ( Td,5% ) and map the mass loss profile.
-
Sample Preparation: 5–10 mg of the sample is placed in an open platinum crucible to allow unrestricted outgassing[4].
-
Self-Validating Workflow:
-
Isothermal Hold: The sample is held at 50 °C for 30 minutes under N2 (60 mL/min). Causality: This step establishes a stable baseline and ensures that any initial mass loss is strictly attributed to surface moisture, preventing it from skewing the Td,5% calculation.
-
Dynamic Heating Ramp: The temperature is increased from 50 °C to 600 °C at a rate of 10 °C/min. The first derivative of the TGA curve (DTG) is continuously calculated to pinpoint the exact temperatures of maximum degradation rates[4].
-
Quantitative Performance Data
The following table synthesizes the comparative thermal metrics, illustrating the progressive stabilization afforded by the methyl and iodo substitutions.
| Compound | Molecular Weight ( g/mol ) | Melting Point ( Tm , °C) | Degradation Onset ( Td,5% , °C)* | Primary High-Temp Degradation Pathway |
| Phenylacetic Acid (PAA) | 136.15 | 76–77 | ~180 | Volatilization / Decarboxylation[3] |
| 2-Methylphenylacetic Acid | 150.17 | 88–90 | ~200 | Volatilization / Decarboxylation |
| 2-(5-Iodo-2-methylphenyl)acetic acid | 276.07 | 99–101 | ~240 | C-I Homolytic Cleavage / Decarboxylation |
*Note: Td,5% values are representative estimates based on the structural progression of halogenated aryl acetic acids under standard 10 °C/min N2 heating ramps.
Mechanistic Analysis of the TGA/DSC Profiles
When analyzing the TGA and DSC thermograms of 2-(5-Iodo-2-methylphenyl)acetic acid, researchers will observe distinct phenomena compared to the base alternatives:
-
Sharp DSC Endotherm: The melting point at 99–101 °C will appear as a sharp, highly symmetric endotherm in the second heating cycle, indicative of a highly ordered crystal lattice reinforced by the heavy iodine atom.
-
Biphasic TGA Mass Loss: Unlike pure phenylacetic acid, which often shows a single, rapid mass loss step due to simultaneous boiling/volatilization and decarboxylation[3], the iodinated derivative will exhibit a biphasic DTG curve. The first derivative peak corresponds to the homolytic cleavage of the C-I bond (dehalogenation) and decarboxylation, while the second, broader peak at higher temperatures corresponds to the complete breakdown of the remaining aromatic carbonaceous char[4][5].
Visualization: Thermal Decomposition Workflow
Thermal decomposition pathways of 2-(5-Iodo-2-methylphenyl)acetic acid.
References
-
Iodo acetic acid | Sigma-Aldrich: 2-(5-iodo-2-methylphenyl)acetic acid. CAS No.: 34560-02-6. sigmaaldrich.com. 2
-
2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem. benchchem.com. 1
-
Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide. benchchem.com. 3
-
Tailored Plasticization of Bio- and Fossil-Based Polymers Using a Versatile Bioplasticizer Derived from Phenylacetic Acid and Glycerol. acs.org. 4
-
Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. mdpi.com. 5
-
2-(5-iodo-2-methylphenyl)acetic acid | 34560-02-6. sigmaaldrich.com.
Sources
A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-(5-Iodo-2-methylphenyl)acetic acid
A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-(5-Iodo-2-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of quantitative analytical methods for 2-(5-Iodo-2-methylphenyl)acetic acid. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for method validation. The principles and methodologies discussed are grounded in authoritative international guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Critical Role of Method Validation
2-(5-Iodo-2-methylphenyl)acetic acid is an aryl acetic acid derivative with potential applications in pharmaceutical development, likely as a key intermediate or active pharmaceutical ingredient (API).[1] The presence of iodo- and methyl-substituents on the phenylacetic acid scaffold presents unique analytical challenges.[1] Therefore, the development and validation of robust quantitative analytical methods are paramount to ensure the identity, strength, quality, purity, and potency of drug substances and products.[2]
The objective of any analytical procedure validation is to demonstrate its suitability for its intended purpose.[3][4] This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-(5-Iodo-2-methylphenyl)acetic acid. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Physicochemical Properties of 2-(5-Iodo-2-methylphenyl)acetic acid
A thorough understanding of the analyte's physicochemical properties is the foundation of analytical method development.
| Property | Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C9H9IO2[7] | Provides the basis for calculating molecular weight. |
| Molecular Weight | 276.07 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| Melting Point | 99-101 °C[8] | Suggests the compound is a solid at room temperature, suitable for weighing. |
| Structure | Acetic acid moiety attached to an iodinated and methylated phenyl ring.[1] | The carboxylic acid group makes the molecule polar and acidic. The phenyl ring provides a UV chromophore, essential for UV-based detection in HPLC. The iodine atom significantly increases the molecular weight. |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[9] | Guides the selection of appropriate diluents for sample and standard preparation. |
The presence of the carboxylic acid group and the aromatic ring makes this compound well-suited for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Gas chromatography may also be a viable option, potentially requiring derivatization to improve volatility and thermal stability.[10]
Comparative Overview of Analytical Techniques
The choice between HPLC and GC depends on a variety of factors, including the analyte's properties, the desired sensitivity, and the laboratory's available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Well-suited for polar, non-volatile, or thermally labile compounds. The carboxylic acid group in 2-(5-Iodo-2-methylphenyl)acetic acid makes it a prime candidate for RP-HPLC. | Typically used for volatile and thermally stable compounds. Direct analysis of carboxylic acids can be challenging due to their polarity and potential for thermal degradation. Derivatization is often required.[10] |
| Detection | UV-Vis detection is common for compounds with chromophores, such as the phenyl ring in the target analyte. | Flame Ionization Detection (FID) is a common and robust detector. Mass Spectrometry (MS) provides higher specificity. |
| Advantages | High versatility, wide applicability, and non-destructive. | High resolution and sensitivity, especially with specific detectors. |
| Disadvantages | Can consume significant volumes of organic solvents. | May require derivatization, adding complexity and potential for error. Not suitable for non-volatile or thermally unstable compounds. |
For the purpose of this guide, we will focus primarily on the validation of an RP-HPLC method due to its direct applicability and widespread use for similar pharmaceutical compounds. A brief discussion on a potential GC method will also be included for a comprehensive comparison.
The Analytical Method Validation Workflow
A systematic approach to method validation is crucial. The following diagram illustrates the typical workflow, emphasizing the interconnectedness of the validation parameters.
Caption: A typical workflow for analytical method development and validation.
Experimental Protocols and Data Comparison: RP-HPLC vs. GC
This section provides detailed experimental protocols for the validation of an RP-HPLC method and a potential GC method for the quantification of 2-(5-Iodo-2-methylphenyl)acetic acid. The presented data is illustrative and serves as a benchmark for what to expect during a validation study.
Rationale for Method Selection: RP-HPLC is the most direct and common technique for analyzing phenylacetic acid derivatives due to their polarity and UV absorbance.[11][12] A C18 column is a good starting point for achieving retention and separation from potential impurities.
Experimental Protocol: HPLC Method Validation
-
Specificity:
-
Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of 2-(5-Iodo-2-methylphenyl)acetic acid, and a sample solution.
-
Forced degradation studies should be performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acceptance Criteria: The peak for 2-(5-Iodo-2-methylphenyl)acetic acid should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of 2-(5-Iodo-2-methylphenyl)acetic acid covering 50% to 150% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The proposed range should demonstrate acceptable linearity, accuracy, and precision.[13]
-
-
Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of 2-(5-Iodo-2-methylphenyl)acetic acid standard to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[14]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.[4]
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze the effect on the results (e.g., peak area, retention time).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the introduced variations.
-
Rationale for Method Selection: While less direct, a GC method can offer high sensitivity. Due to the polarity of the carboxylic acid, derivatization is likely necessary to improve volatility and chromatographic performance.[10] A common derivatization agent for carboxylic acids is a silylating agent like BSTFA or an alkylating agent.
Experimental Protocol: GC Method Validation
The validation parameters for the GC method would be the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness). The key difference lies in the sample preparation and instrumentation.
-
Derivatization Step:
-
Evaporate the solvent from a known amount of sample or standard.
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture to ensure complete reaction.
-
Inject the derivatized sample into the GC.
-
-
GC Conditions:
-
A mid-polarity capillary column would be a suitable starting point.
-
The injector and detector temperatures must be optimized to ensure efficient transfer of the derivatized analyte without degradation.
-
The following table presents a hypothetical comparison of the validation results for the two methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method (with Derivatization) |
| Specificity | High, demonstrated by forced degradation studies and peak purity. | High, demonstrated by good peak separation. Potential for interference from derivatization by-products. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.2 - 102.5% |
| Precision (RSD) | < 1.5% | < 2.0% |
| LOD | 1 µg/mL | 0.1 µg/mL |
| LOQ | 3 µg/mL | 0.3 µg/mL |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Robust to minor changes in oven temperature ramp rate and gas flow rates. The derivatization step can be a source of variability. |
Interpretation of Comparative Data:
-
Both methods can be validated to be accurate, precise, and linear for the quantification of 2-(5-Iodo-2-methylphenyl)acetic acid.
-
The GC-FID method may offer lower LOD and LOQ, making it more suitable for trace-level analysis.
-
The HPLC-UV method is simpler and more direct, as it does not require a derivatization step. This reduces a potential source of error and variability, making it more suitable for routine quality control applications.
Logical Relationships in Method Validation
The various parameters of method validation are not independent. Understanding their logical relationships is key to designing an efficient and effective validation protocol.
Caption: Interdependencies of analytical method validation parameters.
This diagram illustrates that parameters like linearity, accuracy, and precision are often evaluated over the defined range of the method. The limit of quantitation (LOQ) must be determined with acceptable accuracy and precision. Specificity is a foundational parameter that impacts both accuracy and precision.
Conclusion and Recommendations
For the routine quantitative analysis of 2-(5-Iodo-2-methylphenyl)acetic acid in a drug development setting, the RP-HPLC-UV method is recommended as the primary choice. Its simplicity, direct applicability, and robustness make it well-suited for quality control environments. The method can be readily validated to meet the stringent requirements of regulatory agencies.
The GC-FID method with derivatization serves as a viable alternative, particularly when higher sensitivity is required, such as in the analysis of impurities or in bioanalytical studies. However, the added complexity of the derivatization step must be carefully controlled to ensure the method's precision and accuracy.
Ultimately, the choice of analytical method should be based on a risk assessment and the specific requirements of the analysis. Regardless of the method chosen, a comprehensive validation study following the principles outlined in this guide and the referenced ICH guidelines is mandatory to ensure the generation of reliable and defensible analytical data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Fisher Scientific. (n.d.). GC Analysis of Derivatized Chlorinated Acetic Acids. [Link] - Note: While the direct link is to a promotions page, the search was for a document related to GC analysis of derivatized acetic acids.
-
PubChem. (n.d.). 2-(5-iodo-2-methylphenyl)aceticacid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. [Link]
-
SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
Sources
- 1. 2-(5-Iodo-2-methylphenyl)aceticacid | Benchchem [benchchem.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. PubChemLite - 2-(5-iodo-2-methylphenyl)aceticacid (C9H9IO2) [pubchemlite.lcsb.uni.lu]
- 8. 2-(5-iodo-2-methylphenyl)acetic acid | 34560-02-6 [sigmaaldrich.com]
- 9. evitachem.com [evitachem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Chromatogram Detail [sigmaaldrich.com]
- 12. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. jchr.org [jchr.org]
- 14. jocpr.com [jocpr.com]
Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of 2-(5-Iodo-2-methylphenyl)acetic acid
A Comprehensive Guide to the Safe Disposal of 2-(5-Iodo-2-methylphenyl)acetic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(5-Iodo-2-methylphenyl)acetic acid. As a halogenated organic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Part 1: Core Principles of Disposal: Hazard Assessment and Waste Characterization
The foundation of a safe disposal plan is a thorough understanding of the chemical's properties and the associated regulatory framework. 2-(5-Iodo-2-methylphenyl)acetic acid is classified as a halogenated organic compound due to the presence of an iodine atom bonded to the phenyl ring. This classification is critical as halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not incinerated at high temperatures.[1][2]
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] Given its acetic acid backbone and the presence of iodine, 2-(5-Iodo-2-methylphenyl)acetic acid should be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the sewer system, is a violation of federal regulations and can lead to significant environmental contamination and legal penalties.[2][3][4]
| Hazard Profile: 2-(5-Iodo-2-methylphenyl)acetic acid | |
| Chemical Class | Halogenated Organic Acid |
| Primary Hazard | Toxicity & Irritation: Acetic acid derivatives can be corrosive and cause severe skin and eye irritation.[5][6] Inhalation or ingestion can be harmful. |
| Disposal Hazard | Halogenated Compound: Requires segregation into a specific "Halogenated Organic Waste" stream for high-temperature incineration.[1][2] |
| Regulatory Body | Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA) |
| Governing Act | Resource Conservation and Recovery Act (RCRA)[3][4] |
Part 2: Personnel Safety & Required Protective Equipment (PPE)
Before handling any chemical waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes the necessary PPE and training on the hazards of chemicals in the workplace.[7][8] All waste handling should occur within a well-ventilated area, preferably inside a certified laboratory chemical fume hood to minimize inhalation exposure.[2][9]
| Required Personal Protective Equipment (PPE) | Purpose and Rationale |
| Chemical Splash Goggles | Protects eyes from accidental splashes. Standard safety glasses are insufficient.[2][9] |
| Lab Coat | Provides a removable barrier to protect skin and clothing from contamination.[2][9] |
| Nitrile Gloves | Offers protection against skin contact. Given that some halogenated solvents can degrade nitrile, double-gloving is a recommended best practice for enhanced safety.[9] Always inspect gloves for integrity before use. |
| Closed-toe Shoes | Protects feet from spills. This is a standard requirement for all laboratory work.[2] |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection, storage, and disposal of 2-(5-Iodo-2-methylphenyl)acetic acid waste.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][2]
-
Causality: Halogenated waste must be incinerated at very high temperatures to ensure the complete destruction of the carbon-halogen bonds, preventing the formation of dioxins and other persistent organic pollutants.[1] Mixing it with non-halogenated waste contaminates the entire batch, increasing disposal costs and environmental risk.
-
DO NOT mix this waste with:
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are mandated by EPA and OSHA regulations to ensure safe handling and transport.[3][7]
-
Action: Select a container that is in good condition, free of damage, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[10][11]
-
Action: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[4][11]
-
Action: Clearly list all constituents and their approximate percentages on the label. For this specific waste, write "2-(5-Iodo-2-methylphenyl)acetic acid." If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride"). Do not use abbreviations or chemical formulas.[11]
Step 3: Waste Transfer Procedure
This step should be performed with care to prevent spills and exposure.
-
Action: Conduct the transfer within a certified chemical fume hood.
-
Action: Gently pour the waste into the designated container using a funnel. Do not leave the funnel in the container.[11]
-
Action: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10][12]
-
Action: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[10][11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][10][11]
-
Action: Designate an SAA within your laboratory. This area must be under the control of laboratory personnel.
-
Action: Store the waste container in the SAA, segregated from incompatible materials, ideally within a secondary containment bin.[3]
-
Action: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[3][10]
-
Causality: The SAA provides a controlled and monitored location for waste accumulation, preventing accidental spills and ensuring compliance with storage time limits. A full container must be removed within 72 hours.[11] Partially filled containers may remain for up to one year.[10]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of halogenated organic waste.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's custody for disposal.
-
Action: Once the waste container is 90% full, or if it has been in storage for nearly a year, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[4][11]
-
Action: Complete any required waste pickup forms, ensuring the information matches the container label.
-
Causality: EH&S professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final disposal is conducted in a legally compliant and environmentally sound manner.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is essential to mitigate any potential harm.
-
Small Spills (<1 Liter and Contained):
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, manage the cleanup.
-
Wearing the appropriate PPE (double-glove with nitrile gloves, goggles, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[9]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealable, clearly labeled container or heavy-duty plastic bag.[13]
-
Dispose of the cleanup material as halogenated organic waste.
-
Decontaminate the spill area with soap and water.[14]
-
-
Large Spills (>1 Liter or Uncontained):
-
Evacuate the immediate area.
-
Alert others and prevent entry into the spill zone.
-
If there is a fire or medical emergency, call 911.
-
Contact your institution's EH&S emergency line immediately for assistance.[14] Do not attempt to clean up a large spill yourself.
-
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL. Illinois General Assembly.
- Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Procedural Manual Title III of DAO 92-29 “Hazardous Waste Management” DENR AO 36.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Segreg
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Safety D
- Safety Data Sheet: iodoacetic acid. (2020, August 14). Chemos GmbH&Co.KG.
- Safety Data Sheet for Acetic Acid. Merck Millipore.
- Safety Data Sheet for (2-Methylphenoxy)acetic acid. Fisher Scientific.
- IODO ACETIC ACID CAS NO 64-69-7 MATERIAL SAFETY D
- Standard Operating Procedure for Glacial Acetic Acid. (2012, October 19). University of California Merced, Environmental Health and Safety.
- Safety Data Sheet for Acetic Acid. (2025, September 28). Sigma-Aldrich.
- Safety Data Sheet for Phenylacetic acid. (2011, December 15). Thermo Fisher Scientific.
- Halogenated Solvents Standard Operating Procedure. Washington State University, Environmental Health & Safety.
- Safety Data Sheet for Azidoacetic Acid. (2025, January 3). Tokyo Chemical Industry.
- Halogenated Organic Liquids - Standard Oper
- Chemical Hazards and Toxic Substances - Overview.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hscprep.com.au [hscprep.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. odu.edu [odu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. uwm.edu [uwm.edu]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal protective equipment for handling 2-(5-Iodo-2-methylphenyl)aceticacid
Personal protective equipment for handling 2-(5-Iodo-2-methylphenyl)aceticacid
As a Senior Application Scientist, I frequently consult on the integration of specialized building blocks into drug discovery pipelines. 2-(5-Iodo-2-methylphenyl)acetic acid is a highly valuable synthetic precursor; the iodine atom provides a reactive handle for cross-coupling transformations, while the methyl group influences the molecule's conformation and biological interactions[1].
However, handling halogenated aryl acetic acids requires strict adherence to safety and logistical protocols. This guide provides the mechanistic reasoning behind safety requirements and delivers self-validating, step-by-step operational workflows to ensure laboratory safety and environmental compliance.
Physicochemical Profile
Understanding the physical properties of a compound is the foundation of any safe handling protocol. Below is the quantitative data for 2-(5-Iodo-2-methylphenyl)acetic acid[1].
| Property | Value | Operational Implication |
| Molecular Formula | C₉H₉IO₂ | Contains a halogen (Iodine); dictates waste segregation. |
| Molecular Weight | 276.07 g/mol | Required for accurate molarity calculations during solubilization. |
| CAS Number | 1261554-90-8 / 34560-02-6 | Primary identifier for SDS retrieval and inventory tracking. |
| Solubility | Soluble in DMSO and Methanol | Guides the selection of polar aprotic/protic solvents for assays. |
| Physical State | Solid (Powder) | Presents an aerosolization and inhalation hazard during weighing. |
Hazard Assessment & Mechanistic Causality
To build a culture of safety, researchers must understand why a chemical is hazardous, not just that it is.
-
Irritation (Skin/Eye/Respiratory): The acetic acid moiety possesses an acidic proton. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it causes a localized drop in pH, leading to severe irritation (Hazard Statements H315, H319, H335)[2].
-
Chemical Reactivity: The methyl group is electron-donating, which deactivates the phenyl ring toward classical nucleophilic aromatic substitution[1]. Consequently, utilizing this compound often requires harsh transition-metal catalysis, introducing secondary heavy-metal hazards into the workflow.
-
Halogenated Toxicity: The presence of the iodine atom strictly classifies this compound as a halogenated organic. Improper disposal or standard incineration can lead to the release of highly toxic, corrosive hydrogen iodide (HI) gas or the formation of environmental dioxins[3].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves a specific mechanistic purpose. The following matrix outlines the mandatory equipment for handling this compound.
| PPE Category | Specification | Causality / Justification |
| Eye Protection | Chemical safety goggles (OSHA 29 CFR 1910.133) | Protects ocular mucosa from airborne acidic dust and solvent splashes during solubilization. |
| Hand Protection | Nitrile gloves (EN 374 compliant) | Nitrile provides a robust barrier against solid organic acids and incidental contact with polar solvents (e.g., DMSO) used for dissolution. |
| Body Protection | Flame-retardant laboratory coat | Prevents dermal exposure to the irritant compound and protects against secondary solvent flammability hazards. |
| Respiratory | Chemical Fume Hood (80-100 fpm face velocity) | Isolates the hazard from the researcher's breathing zone, preventing the inhalation of irritating dusts (STOT SE 3 hazard). |
Operational Workflow: Solubilization Protocol
This protocol outlines the safe preparation of a stock solution, incorporating self-validating steps to ensure both safety and experimental integrity.
Step 1: Environmental Preparation Ensure the chemical fume hood is operating with a verified face velocity of 80-100 fpm. Don all required PPE (nitrile gloves, safety goggles, lab coat).
Step 2: Dust-Mitigated Weighing Tare an anti-static weighing boat on an analytical balance. Use a clean, dry stainless steel spatula to transfer the solid.
-
Causality: Anti-static materials prevent the fine powder from repelling and aerosolizing, significantly reducing inhalation risks and preventing contamination of the balance enclosure.
Step 3: Solvent Addition Transfer the solid to a borosilicate glass vial. Inside the fume hood, slowly add the required volume of DMSO or methanol.
-
Causality: The compound is highly soluble in these polar solvents due to the hydrogen-bonding capacity of the carboxylic acid and the high polarizability of the iodine atom[1].
Step 4: Dissolution & Validation Cap the vial securely and vortex gently until the solid disappears.
-
Self-Validating System: Hold the vial against a light source to visually confirm the complete absence of particulate matter. A perfectly clear solution validates that complete dissolution has been achieved, ensuring accurate dosing for downstream biological or synthetic assays.
Spill Response & Halogenated Waste Disposal Plan
In the event of a spill, immediate and logical action is required to prevent environmental contamination.
Step 1: Immediate Containment Isolate the spill area. Do not dry sweep , as the mechanical action generates airborne irritant dust[2].
Step 2: Neutralization Cover the solid spill with a slightly damp absorbent pad or carefully apply solid sodium bicarbonate over the powder.
-
Causality: Sodium bicarbonate acts as a mild base, safely neutralizing the acidic proton of the acetic acid moiety without generating the excessive exothermic heat that strong bases would cause.
Step 3: Collection & Waste Segregation Use a non-sparking scoop to collect the neutralized material and place it into a designated, sealable hazardous waste container. Label the container explicitly as "Halogenated Organic Waste."
-
Causality: Because of the iodine substituent, this waste requires specialized high-temperature incineration. Mixing it with non-halogenated waste violates EPA/environmental protocols and risks the release of toxic halogen gases[3].
Step 4: Decontamination Validation
-
Self-Validating System: After wiping the area with a damp cloth, swab the surface with a pH indicator strip. A reading of pH 6–8 validates that the acidic residue has been successfully neutralized and removed.
Logical Workflow Visualization
Logical workflow for the safe handling, processing, and disposal of halogenated organic acids.
References
-
Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem Source: nih.gov URL:[Link]
